molecular formula C20H18N2O4S B3019624 methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-73-1

methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3019624
CAS No.: 865199-73-1
M. Wt: 382.43
InChI Key: PZSPZCHFWBNJHB-HGBUNHFQSA-N
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Description

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a conjugated cinnamoylimino group (providing π-electron delocalization), a methoxy substituent at position 6, and a methyl acetate side chain at position 2.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b11-8+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSPZCHFWBNJHB-WJLRKUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of cinnamaldehyde with 2-amino-6-methoxybenzo[d]thiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification with methyl acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Oxo-4-Phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g)

  • Structure: Features a 2-oxo group instead of the cinnamoylimino moiety and a phenyl substituent at position 4.
  • Physical State : Pale yellow oil.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling in toluene/water, followed by purification with hexane/ethyl acetate .

(Z)-Ethyl 2-(6-Bromo-2-((2-(Methylsulfonyl)Benzoyl)Imino)Benzo[d]thiazol-3(2H)-yl)acetate

  • Structure: Bromo substituent at position 6 and a methylsulfonyl benzoyl imino group.
  • Molecular Weight : 497.4 g/mol.
  • Synthesis : Likely involves bromination and imine condensation.

(Z)-Methyl 2-(2-((4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoyl)Imino)-5,6-Dimethoxybenzo[d]thiazol-3(2H)-yl)acetate

  • Structure: Dimethoxy substituents at positions 5 and 6, and a morpholino sulfonyl group.
  • Molecular Weight : 563.6 g/mol.
  • Key Difference: The morpholino sulfonyl group introduces steric bulk and hydrogen-bonding capacity, which may improve target binding affinity but complicate synthesis .

2-(2-Oxobenzo[d]thiazol-3(2H)-yl) Acetate (10)

  • Molecular Weight : ~250 g/mol (estimated).
  • Physical State : White needles.
  • Synthesis : Prepared via K₂CO₃-mediated alkylation with benzyl bromoacetate in acetone.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Physical State Synthesis Method
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate Cinnamoylimino, 6-methoxy ~400 (estimated) Not reported Likely imine condensation
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 2-oxo, 4-phenyl ~300–320 Pale yellow oil Pd-catalyzed cross-coupling
(Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-bromo, methylsulfonyl benzoyl imino 497.4 Not reported Bromination and imine condensation
(Z)-Methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate 5,6-dimethoxy, morpholino sulfonyl 563.6 Not reported Multi-step coupling
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate (10) 2-oxo ~250 White needles K₂CO₃-mediated alkylation

Key Research Findings

Electronic Effects: The cinnamoylimino group in the main compound enhances π-π stacking interactions compared to oxo or sulfonyl groups in analogs, which may improve binding to biological targets .

Solubility: Methoxy and methyl acetate groups in the main compound likely improve solubility in polar solvents relative to bromo or morpholino sulfonyl derivatives .

Synthetic Complexity : Palladium-catalyzed methods (e.g., for 8g) offer regioselectivity, while imine condensation (for the main compound) requires precise Z-configuration control .

Biological Activity

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antioxidant properties. This article reviews the relevant literature and research findings regarding its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16N2O3SC_{16}H_{16}N_2O_3S and has a molecular weight of approximately 320.37 g/mol. Its structure features a benzothiazole core, which is known for contributing to various biological activities.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight320.37 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Anti-inflammatory and Analgesic Effects

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, studies on thiazole derivatives have shown that they can effectively reduce inflammation and pain in animal models. One study evaluated several thiazole derivatives for their analgesic effects in albino rats, comparing them with standard drugs and finding that some compounds demonstrated superior efficacy at specific dosages (50 mg/kg) .

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been documented, indicating that these compounds can scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that certain derivatives exhibit significant free radical scavenging capabilities, which could be extrapolated to suggest similar effects for this compound .

Ulcerogenic and Toxicity Profiles

While evaluating the safety profile of these compounds, it is essential to consider their ulcerogenic potential and acute toxicity. Some studies have reported that certain thiazole derivatives possess low ulcerogenic activity while maintaining their analgesic efficacy. This balance is critical for developing therapeutic agents with minimal side effects .

Case Studies

  • Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole compounds and assessed their biological activities, including anti-inflammatory and analgesic effects. The most active compound demonstrated a significant reduction in pain response compared to control groups .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of benzothiazole derivatives, measuring their effectiveness in scavenging reactive oxygen species (ROS). Results indicated that certain compounds could significantly reduce oxidative stress markers in cellular models .

Table 2: Summary of Biological Activities from Selected Studies

Study ReferenceActivity EvaluatedKey Findings
Anti-inflammatorySignificant pain relief compared to controls
AntioxidantEffective ROS scavenging in vitro
Ulcerogenic potentialLow ulcerogenic activity observed

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